1-(2-Fluorophenyl)guanidine
Description
Contextualization of Guanidine (B92328) Derivatives in Synthetic Organic Chemistry
Guanidine and its derivatives are nitrogen-rich organic compounds that have long captured the attention of chemists. nih.gov The guanidinium (B1211019) group, the protonated form of guanidine, is a key functional group in the amino acid arginine and plays a crucial role in the structure and function of proteins. d-nb.info In synthetic organic chemistry, guanidines are recognized for their strong basicity and their ability to form stable salts. bohrium.comineosopen.org This property makes them useful as catalysts and reagents in a variety of chemical transformations. bohrium.comjst.go.jp
The versatility of guanidine derivatives is further demonstrated by their widespread presence in natural products with diverse biological activities. nih.gov Synthetic chemists have harnessed the reactivity of the guanidine moiety to construct complex heterocyclic compounds, which are foundational structures in many biologically active molecules. bohrium.com The ability of the guanidine group to engage in multiple hydrogen bonding and electrostatic interactions also makes it a valuable pharmacophore in drug design. nih.govd-nb.info
Significance of Fluorinated Organic Compounds in Chemical Sciences
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chimia.ch The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. alfa-chemistry.comwikipedia.org Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for a hydrogen atom, meaning it can replace hydrogen without causing significant changes in molecular geometry while profoundly influencing electronic properties. chimia.chalfa-chemistry.com
These unique characteristics have led to the widespread use of fluorinated compounds in various fields. In materials science, fluoropolymers like Teflon are known for their chemical resistance and low friction coefficients. numberanalytics.com In the life sciences, it is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com The strategic incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. chimia.ch
Rationale for Investigating 1-(2-Fluorophenyl)guanidine
The investigation into this compound is driven by the compelling combination of the properties of its two core components. The guanidine group offers a platform for specific biological interactions and catalytic activity, while the 2-fluorophenyl moiety introduces the unique effects of fluorination. The placement of the fluorine atom at the ortho position of the phenyl ring is particularly significant as it can influence the conformation and electronic nature of the entire molecule through steric and electronic effects.
Overview of Research Scope and Objectives for this compound
The primary research objectives for this compound encompass several key areas. A fundamental goal is the thorough characterization of its chemical and physical properties. This includes detailed spectroscopic analysis and the study of its molecular structure.
A significant area of investigation is its synthesis. Research focuses on developing efficient and scalable synthetic routes, often involving the reaction of 2-fluoroaniline (B146934) with a guanylating agent like cyanamide (B42294). Understanding and optimizing reaction conditions to maximize yield and purity are key objectives.
Furthermore, a major focus of research is the exploration of its potential biological activities. Drawing from the known properties of both guanidine derivatives and fluorinated compounds, studies are designed to evaluate this compound for various therapeutic applications. This includes screening for antimicrobial and anticancer activities. The overarching goal is to determine if this compound can serve as a lead for the development of new therapeutic agents or as a valuable reagent in organic synthesis. solubilityofthings.com
Chemical Profile of this compound
The hydrochloride salt of this compound is a common form used in research.
Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-(2-fluorophenyl)guanidine |
| CAS Number | 41213-65-4 |
| Molecular Formula | C₇H₈FN₃ |
| Molecular Weight | 153.16 g/mol |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Physicochemical Properties
| Property | Value |
|---|---|
| Physical Form | Off White Solid |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKVJPDWTFRCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607049 | |
| Record name | N''-(2-Fluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41213-65-4 | |
| Record name | N''-(2-Fluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 1 2 Fluorophenyl Guanidine
Acid-Base Chemistry and Tautomerism in 1-(2-Fluorophenyl)guanidine
The guanidine (B92328) group is one of the strongest organic bases, a characteristic attributed to the exceptional resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. Upon protonation, the positive charge is delocalized over the three nitrogen atoms, significantly increasing its stability.
Tautomerism is an important consideration for this compound. It can exist in different tautomeric forms depending on the position of the double bond and the proton on the nitrogen atoms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. For this compound, the primary tautomeric equilibrium would involve the imine nitrogen of the guanidine group. The presence of the ortho-fluoro substituent could potentially influence the tautomeric equilibrium through intramolecular hydrogen bonding or steric effects, although without specific experimental or computational data, the exact preference remains speculative. acs.org
Table 1: Predicted Acid-Base Properties of Phenylguanidine Derivatives
| Compound | Predicted pKa | Effect of Substituent |
|---|---|---|
| Phenylguanidine | ~10.8 | Reference |
| This compound | < 10.8 | -I effect of Fluorine decreases basicity |
| 1-(4-Nitrophenyl)guanidine | Significantly < 10.8 | Strong -I and -M effects of Nitro group decrease basicity |
Note: The pKa values are estimates based on general chemical principles and data for related compounds. Actual experimental values may vary.
Nucleophilic and Electrophilic Reactivity of this compound
The guanidine moiety is inherently nucleophilic due to the presence of lone pairs of electrons on the nitrogen atoms. nih.gov this compound is expected to act as a potent nucleophile, readily participating in reactions with a variety of electrophiles. nih.gov Its nucleophilicity, however, will be tempered by the electron-withdrawing nature of the 2-fluorophenyl group.
Nucleophilic Reactivity:
This compound can serve as a building block in the synthesis of various heterocyclic compounds. bohrium.comresearchgate.net It can react with bis-electrophiles, such as β-dicarbonyl compounds or their equivalents, to form substituted pyrimidines, imidazoles, or other nitrogen-containing heterocycles. nih.govnih.govnih.gov The reaction typically proceeds through a condensation mechanism involving the nucleophilic attack of the guanidine nitrogens on the electrophilic centers of the reaction partner. The regioselectivity of such reactions would be an interesting aspect to study, influenced by the electronic and steric environment of the different nitrogen atoms in this compound.
Electrophilic Reactivity:
While guanidines are predominantly nucleophilic, their reactivity as electrophiles is less common. For this compound to act as an electrophile, it would likely require prior activation to enhance the electrophilicity of the central carbon atom of the guanidine core. This could potentially be achieved through protonation or coordination to a Lewis acid. However, such reactions are not typical for guanidines and would likely require specific and forcing conditions.
Reaction Kinetics and Thermodynamics of this compound Transformations
A relevant study on the kinetics of the cyclization of N-substituted 1-(2-nitrophenyl)-guanidines provides a basis for comparison. researchgate.net The rate of these reactions was found to be dependent on the pH and the nature of the substituent on the guanidine nitrogen. A similar dependence would be expected for reactions of this compound. The electron-withdrawing fluorine atom in the ortho position could influence the reaction rates, potentially by affecting the nucleophilicity of the guanidine moiety or by stabilizing transition states through electronic interactions.
Computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathways and determine the thermodynamic and kinetic parameters for transformations involving this compound. nih.govkoreascience.kr Such studies can elucidate the reaction mechanism, identify transition states, and calculate activation energies and reaction enthalpies. For instance, in aza-Michael addition reactions, DFT calculations have shown that the thermodynamics of the reaction, rather than the relative stability of the guanidine tautomers, primarily determine the product distribution. nih.gov A similar computational approach could provide valuable predictions for the reactivity of this compound. rsc.org
Table 2: Estimated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction
| Reaction Parameter | Estimated Value | Influence of 2-Fluoro Group |
|---|---|---|
| Activation Energy (Ea) | Moderate to High | May be increased due to reduced nucleophilicity |
| Enthalpy of Reaction (ΔH) | Exothermic for many additions | Likely similar to other phenylguanidines |
| Gibbs Free Energy (ΔG) | Negative for spontaneous reactions | Will depend on both ΔH and ΔS |
Note: These are qualitative estimations and would require experimental or computational verification.
Transition State Analysis in Reactions Involving this compound
The transition state is a critical point along the reaction coordinate that determines the rate of a chemical transformation. Understanding the structure and energy of the transition state is fundamental to elucidating reaction mechanisms. For reactions involving this compound, transition state analysis can provide insights into the factors that control its reactivity.
In nucleophilic addition reactions, for example, the transition state would involve the formation of a new bond between one of the nitrogen atoms of the guanidine and the electrophilic center. The geometry of this transition state, including bond lengths and angles, would be influenced by both steric and electronic factors. The presence of the 2-fluorophenyl group could lead to steric hindrance, potentially raising the energy of the transition state and slowing the reaction rate. Electronically, the fluorine atom could stabilize or destabilize the transition state depending on the specific reaction mechanism.
Computational chemistry provides powerful tools for locating and characterizing transition states. mdpi.com Methods like DFT can be used to calculate the geometry and energy of the transition state, as well as the vibrational frequencies, which can confirm its nature as a first-order saddle point on the potential energy surface. For instance, in guanidine-catalyzed conjugate addition reactions, DFT calculations have been used to explore different possible bifunctional activation modes of the guanidinium ion in the transition state. mdpi.com Similar computational investigations could be applied to reactions of this compound to understand the intricate details of the reaction mechanism at a molecular level.
Metal-Ligand Coordination Chemistry of this compound (if applicable)
Guanidines and their derivatives are versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions through their nitrogen donor atoms. at.uaresearchgate.netnottingham.ac.uk this compound is expected to form stable complexes with various transition metals and main group elements.
The coordination can occur in a monodentate fashion, typically through the imine nitrogen, or in a bidentate fashion if the ligand deprotonates to form a guanidinate anion. encyclopedia.pub The resulting complexes can exhibit diverse geometries, including linear, trigonal, tetrahedral, and square planar, depending on the metal ion, its oxidation state, and the other ligands in the coordination sphere.
The 2-fluorophenyl substituent can influence the coordination properties of the ligand in several ways. The electron-withdrawing nature of the fluorine atom may reduce the donor strength of the nitrogen atoms, which could affect the stability of the metal-ligand bond. Steric hindrance from the ortho-substituent could also play a role in determining the coordination geometry and the accessibility of the metal center.
The stability of the metal complexes formed with this compound can be quantified by their stability constants. wisdomlib.orgscispace.com These constants are a measure of the equilibrium between the free metal ion and the ligand and the metal-ligand complex. The Irving-Williams series, which describes the relative stabilities of complexes of divalent first-row transition metals, would likely be followed for complexes of this compound.
Table 3: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Ions |
|---|---|---|
| Monodentate (neutral) | Coordination through the imine nitrogen. | Cu(I), Ag(I), Au(I), Pt(II), Pd(II) |
| Bidentate (anionic) | Deprotonation to form a chelating guanidinate. | Li(I), Mg(II), Zn(II), Cu(II), Ni(II) |
The study of the metal-ligand coordination chemistry of this compound could lead to the discovery of new catalysts, materials with interesting electronic or magnetic properties, or compounds with potential biological applications.
Advanced Spectroscopic and Structural Characterization of 1 2 Fluorophenyl Guanidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(2-Fluorophenyl)guanidine
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
In the ¹H NMR spectrum of this compound, the protons on the fluorophenyl ring are expected to appear in the aromatic region, typically between 6.5 and 8.0 ppm. compoundchem.comlibretexts.org The electron-withdrawing nature of the fluorine atom and the guanidine (B92328) group influences the precise chemical shifts. The protons ortho, meta, and para to the fluorine and guanidine substituents will exhibit distinct signals, often as complex multiplets due to spin-spin coupling with each other and with the fluorine nucleus. The protons of the guanidine group's amine (-NH₂) and imine (=NH) functions are expected to appear as broad signals, the chemical shifts of which can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. pdx.edu
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The guanidinyl carbon (C=N) is characteristically deshielded and is anticipated to resonate significantly downfield, typically in the range of 155-165 ppm, due to its attachment to three electronegative nitrogen atoms. researchgate.net The carbons of the 2-fluorophenyl ring will appear in the aromatic region (approximately 110-165 ppm). The carbon directly bonded to the fluorine atom (C-F) will show a large, characteristic coupling constant (¹JCF), a key feature in identifying its position. The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF, etc.), which are useful for definitive assignments. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges and substituent effects. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Guanidinyl NH/NH₂ | 4.0 - 7.0 (broad) | - | Exchangeable protons, shift is solvent dependent. |
| Aromatic CH (H3-H6) | 6.8 - 7.5 (multiplets) | 115 - 135 | Complex splitting due to H-H and H-F coupling. |
| Guanidinyl C | - | ~158 | Characteristic downfield shift for guanidinyl carbon. |
| Aromatic C-F (C2) | - | ~155 (d, ¹JCF ≈ 245 Hz) | Large one-bond C-F coupling constant is diagnostic. |
| Aromatic C-N (C1) | - | ~140 | |
| Aromatic CH | - | 115 - 130 |
This table is interactive. Click on the headers to sort the data.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. huji.ac.il With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR provides sharp signals over a wide chemical shift range, making it an excellent probe of the local molecular environment. alfa-chemistry.com
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine attached to an aromatic ring (Ar-F) typically appears in a distinct region. ucsb.edu The precise shift is sensitive to the electronic effects of the guanidine substituent. nih.gov The signal will likely appear as a multiplet due to coupling with the ortho, meta, and para protons on the phenyl ring. This coupling information is invaluable for confirming the substitution pattern of the aromatic ring.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Parameter | Predicted Value | Notes |
| Chemical Shift (δ) | -110 to -140 ppm (relative to CFCl₃) | The exact value is sensitive to solvent and electronic effects from the guanidine group. colorado.edu |
| Multiplicity | Multiplet | Coupling to aromatic protons (³JHF, ⁴JHF, ⁵JHF). |
This table is interactive. Click on the headers to sort the data.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and mapping the connectivity of atoms within a molecule. emerypharma.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal cross-peaks between adjacent protons on the fluorophenyl ring, allowing for a definitive assignment of their positions relative to one another. libretexts.org
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com This would allow for the unambiguous assignment of each protonated carbon in the phenyl ring by linking its known ¹H chemical shift to its corresponding ¹³C signal.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the NH protons of the guanidine group would be expected to show a correlation to the guanidinyl carbon and to carbons C1 and C2 of the phenyl ring, confirming the connectivity between the two moieties. ipb.pt
Vibrational Spectroscopy (IR and Raman) of this compound
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types.
Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the C=N and aromatic ring vibrations are typically strong, providing a clear "fingerprint" of the molecule.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) | Expected Intensity |
| N-H Stretch (Guanidine) | 3200 - 3400 | Strong, Broad (IR) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR) |
| C=N Stretch (Guanidine) | 1630 - 1670 | Strong (IR, Raman) |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong (IR, Raman) |
| N-H Bend (Guanidine) | 1550 - 1650 | Medium (IR) |
| C-N Stretch | 1250 - 1350 | Medium (IR) |
| C-F Stretch | 1200 - 1300 | Strong (IR) |
This table is interactive. Click on the headers to sort the data.
Mass Spectrometry Techniques for Structural Confirmation of this compound
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. chemguide.co.uk
For this compound (C₇H₈FN₃), the calculated molecular weight is approximately 153.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 153. The presence of a single fluorine atom and an odd number of nitrogen atoms (three) is consistent with an odd nominal molecular mass, following the nitrogen rule.
The fragmentation of the molecular ion can provide valuable structural clues. libretexts.orgnih.gov Common fragmentation pathways for this molecule could include:
Loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (NCNH₂) from the guanidine moiety.
Cleavage of the C-N bond connecting the phenyl ring and the guanidine group, leading to fragments corresponding to the 2-fluorophenyl cation (m/z 95) or the guanidino cation.
Loss of HF from the molecular ion.
The exact fragmentation pattern and the relative abundance of the fragment ions would help to confirm the proposed structure.
X-ray Crystallography and Solid-State Structure of this compound
While NMR provides structural information in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision. nih.gov
A crystal structure of this compound, likely as a hydrochloride salt to improve crystal quality, would definitively confirm its constitution and reveal key solid-state features. wikipedia.org Analysis would provide precise measurements of:
Bond Lengths: The C-N bond lengths within the guanidinium (B1211019) core would indicate the degree of charge delocalization. The C=N double bond would be shorter than the C-N single bonds. The C-F and aromatic C-C bond lengths could also be precisely determined.
Tautomeric Form: Guanidines can exist in different tautomeric forms. Crystallography would identify the specific tautomer present in the solid state.
Intermolecular Interactions: The crystal packing would be dictated by a network of intermolecular hydrogen bonds involving the guanidinium N-H donors and suitable acceptors (like the chloride counter-ion or nitrogen atoms of adjacent molecules). These interactions are crucial for understanding the material's physical properties. researchgate.net
Based on studies of similar phenylguanidine derivatives, it is expected that the guanidinium group would be largely planar and that extensive hydrogen bonding would be a dominant feature of the crystal lattice. researchgate.net
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is anticipated to be dominated by a network of hydrogen bonds, a characteristic feature of guanidinium salts and derivatives. mdpi.comrsc.orgnih.gov The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple N-H···X interactions (where X is an electronegative atom). In the absence of a counter-ion, the primary hydrogen bond acceptors would be the nitrogen atoms of neighboring guanidine moieties and, potentially, the fluorine atom of the 2-fluorophenyl group.
It is well-established that guanidinium cations exhibit common hydrogen-bonding motifs, such as R2(8) and R2(6) graph set notations, leading to the formation of chains, layers, or more complex three-dimensional networks. mdpi.com In the case of this compound, one can expect the formation of centrosymmetric dimers or extended chains through N-H···N hydrogen bonds between the guanidine groups.
A summary of potential intermolecular interactions is presented in Table 1.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Strong Hydrogen Bond | N-H (guanidine) | N (guanidine) | Formation of primary structural motifs (dimers, chains) |
| Weak Hydrogen Bond | C-H (phenyl) | F (fluorophenyl) | Stabilization of the three-dimensional network |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Contribution to overall lattice energy and packing efficiency |
Conformational Analysis in the Crystalline State
The conformation of this compound in the solid state will be determined by the rotational freedom around the C(phenyl)-N(guanidine) bond. The relative orientation of the 2-fluorophenyl ring with respect to the guanidine group is a key conformational parameter. Studies on N-arylguanidines have shown that the planarity of the molecule is influenced by both electronic and steric factors. nih.gov
Two primary conformations can be envisioned: a planar conformation, where the phenyl ring and the guanidine group lie in the same plane, and a non-planar (twisted) conformation. The planar conformation would be favored by electronic effects, such as the delocalization of the nitrogen lone pair into the aromatic system. However, steric hindrance between the ortho-fluorine atom and the hydrogen atoms of the guanidine group could destabilize this arrangement, favoring a twisted conformation.
Computational studies on related guanidine derivatives have been employed to predict stable conformations. nih.govnih.gov Similar theoretical investigations for this compound could provide valuable insights into its likely conformational preferences in the crystalline state. The interplay of intramolecular forces (steric and electronic) and intermolecular forces (hydrogen bonding, van der Waals interactions) will ultimately govern the final conformation. nih.gov
A summary of key conformational parameters is provided in Table 2.
| Parameter | Description | Influencing Factors |
| C-N Bond Rotation | Rotation around the bond connecting the phenyl ring and the guanidine group | Steric hindrance from the ortho-fluorine substituent, electronic effects |
| Dihedral Angle (τ) | The angle between the plane of the phenyl ring and the guanidine group | Minimization of intramolecular steric repulsion, optimization of intermolecular packing |
| Planarity | The degree to which the molecule adopts a planar or non-planar conformation | Balance between electronic conjugation (favoring planarity) and steric hindrance (favoring non-planarity) |
Computational Chemistry and Theoretical Studies of 1 2 Fluorophenyl Guanidine
Quantum Chemical Calculations of Electronic Structure and Energetics of 1-(2-Fluorophenyl)guanidine
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of this compound. Methods such as Density Functional Theory (DFT) are particularly well-suited for this purpose, offering a balance between computational cost and accuracy.
The electronic structure is significantly influenced by the interplay between the electron-donating guanidine (B92328) group and the electron-withdrawing 2-fluorophenyl substituent. The fluorine atom, being highly electronegative, exerts a strong inductive effect (-I), pulling electron density from the phenyl ring. This, in turn, affects the electronic communication between the phenyl ring and the guanidine moiety. The guanidine group, with its delocalized π-system across the C-N bonds, acts as a strong electron-donating group through resonance (+R).
Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions. The HOMO is typically localized on the electron-rich guanidine group, while the LUMO is often distributed over the phenyl ring, influenced by the fluorine substituent. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical stability and reactivity.
Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents illustrative values based on typical DFT calculations for similar aromatic guanidines.
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Conformational Analysis and Potential Energy Surfaces of this compound
The conformational flexibility of this compound is primarily associated with the rotation around the C(phenyl)-N(guanidine) single bond. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers separating them.
By systematically rotating the dihedral angle between the phenyl ring and the guanidine group and calculating the corresponding energy, a potential energy surface (PES) can be constructed. This surface reveals the low-energy conformations (local minima) and the transition states connecting them. The global minimum on the PES corresponds to the most stable conformer.
The presence of the fluorine atom at the ortho position introduces steric hindrance and potential non-covalent interactions (e.g., intramolecular hydrogen bonding between the N-H of the guanidine and the fluorine atom), which significantly influence the conformational landscape. acs.org These interactions can stabilize specific conformations where the guanidine group is oriented in a particular way relative to the fluorophenyl ring.
Table 2: Relative Energies of Key Conformations of this compound (Illustrative) This table presents hypothetical relative energies for different dihedral angles between the phenyl ring and the guanidine group.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 0.0 | Global Minimum |
| 90 | 3.5 | Transition State |
| 180 | 1.2 | Local Minimum |
Density Functional Theory (DFT) Studies on this compound Reactivity
The molecular electrostatic potential (MESP) surface is a particularly useful tool for visualizing the charge distribution and predicting reactive sites. rsc.orgdergipark.org.tr Regions of negative electrostatic potential (typically around the nitrogen atoms of the guanidine group) are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. The fluorine atom's electron-withdrawing nature will influence the electrostatic potential of the adjacent phenyl ring carbons.
Fukui functions and dual descriptors are other conceptual DFT-based reactivity indices that can provide more quantitative information about the local reactivity. scielo.org.mx These indices help in identifying which atoms are most likely to donate or accept electrons in a chemical reaction. For instance, the nitrogen atoms of the guanidine moiety are expected to be the primary sites for protonation and interaction with electrophiles.
Table 3: Conceptual DFT Reactivity Descriptors for this compound (Illustrative) This table provides illustrative values for key reactivity indices.
| Descriptor | Value |
| Ionization Potential | 8.1 eV |
| Electron Affinity | 0.9 eV |
| Global Hardness | 3.6 eV |
| Electrophilicity Index | 2.5 eV |
Molecular Dynamics Simulations of this compound in Solution
Molecular dynamics (MD) simulations provide a dynamic picture of this compound in a solvent environment, typically water, mimicking physiological conditions. tu-darmstadt.de These simulations track the motions of the solute and solvent molecules over time, offering insights into solvation, conformational dynamics, and intermolecular interactions.
In an aqueous solution, water molecules will form hydrogen bonds with the N-H groups of the guanidine moiety, acting as both hydrogen bond donors and acceptors. mdpi.com The arrangement of water molecules around the solute, known as the solvation shell, is crucial for its solubility and transport properties. The fluorophenyl group, being more hydrophobic, will have a different solvation structure compared to the polar guanidine part.
MD simulations can also be used to explore the conformational landscape of the molecule in solution. The solvent can influence the relative stability of different conformers and the energy barriers for their interconversion. The dynamic nature of the simulations allows for the observation of conformational transitions and the characterization of the flexibility of the molecule.
Table 4: Key Observables from a Molecular Dynamics Simulation of this compound in Water (Illustrative) This table presents typical parameters analyzed from an MD simulation.
| Observable | Description |
| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom. |
| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the solute and solvent. |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's coordinates from a reference structure, indicating structural stability. |
| Dihedral Angle Distribution | Shows the preferred rotational conformations of the C(phenyl)-N(guanidine) bond in solution. |
Prediction of Spectroscopic Properties of this compound
Computational methods are extensively used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure verification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule. The accuracy of these predictions can be high, especially when solvent effects are taken into account using implicit or explicit solvent models.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. diva-portal.org This is typically done by performing a frequency calculation on the optimized geometry of the molecule. The calculated spectrum can be compared with the experimental IR spectrum to aid in the assignment of vibrational modes to specific functional groups, such as the N-H and C=N stretching and bending vibrations of the guanidine group and the C-F stretching of the fluorophenyl ring.
Table 5: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) This table shows hypothetical calculated IR frequencies.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3400 - 3200 |
| C=N Stretch | 1650 - 1600 |
| N-H Bend | 1600 - 1550 |
| C-F Stretch | 1250 - 1100 |
Applications of 1 2 Fluorophenyl Guanidine in Catalysis
Applications in Environmental Catalysis:No information available.
Until research is conducted and published on the catalytic applications of 1-(2-Fluorophenyl)guanidine, a comprehensive and factual article on this specific subject cannot be provided.
Medicinal Chemistry and Biological Activity Investigations of 1 2 Fluorophenyl Guanidine
Structure-Activity Relationship (SAR) Studies for 1-(2-Fluorophenyl)guanidine Analogues
A critical component in the optimization of a lead compound is the systematic investigation of its structure-activity relationships (SAR). This involves the synthesis and biological evaluation of analogues to determine how modifications to the chemical structure influence biological activity. For this compound, there is a notable absence of specific SAR studies in the published scientific literature.
While research on broader classes of guanidine (B92328) derivatives offers some conceptual insights, these cannot be directly extrapolated to this compound without experimental validation. For instance, studies on other phenylguanidines have explored the impact of substituent placement and nature on the phenyl ring, as well as modifications to the guanidine moiety itself. The introduction of a fluorine atom at the ortho position of the phenyl ring in this compound is an intriguing feature, as fluorine substitution is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability. However, without dedicated studies on a series of 2-fluorophenylguanidine analogues, the specific contribution of this fluorine atom and the effects of other structural changes remain speculative.
To illustrate the type of data that would be necessary for a comprehensive SAR analysis, a hypothetical data table is presented below. It is crucial to emphasize that the compounds and their corresponding activities in this table are purely illustrative and not based on experimental data for this compound.
Hypothetical SAR Data for this compound Analogues
| Compound ID | R1 | R2 | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| 1 | 2-F | H | - |
| 1a | 3-F | H | - |
| 1b | 4-F | H | - |
| 1c | 2-Cl | H | - |
| 1d | 2-F | CH₃ | - |
Data in this table is hypothetical and for illustrative purposes only.
Ligand Design and Receptor Interactions of this compound
The rational design of a ligand for a specific biological target is a cornerstone of modern drug discovery. This process involves understanding the three-dimensional structure of the target's binding site and designing a molecule with complementary shape and chemical features to achieve high-affinity and selective binding. For this compound, there is no publicly available research detailing its design as a ligand for a particular receptor or enzyme.
The guanidinium (B1211019) group, being protonated at physiological pH, is known to form strong ionic and hydrogen bond interactions with negatively charged amino acid residues such as aspartate and glutamate (B1630785) within a receptor's binding pocket. nih.gov It can also engage in cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov The 2-fluorophenyl group would be expected to participate in hydrophobic and potentially halogen bonding interactions. However, without knowledge of a specific biological target, any discussion of receptor interactions remains a conceptual exercise based on general principles of molecular recognition.
Biological Target Identification for this compound
The identification of the specific molecular target or targets of a compound is fundamental to understanding its biological effects. Despite the wide range of biological targets identified for various guanidine-containing compounds, from ion channels and enzymes to receptors, the specific biological target for this compound has not been explicitly identified in the scientific literature.
Guanidine derivatives have been reported to interact with a diverse array of biological targets, including but not limited to:
Voltage-gated ion channels nih.gov
Amine receptors (e.g., adrenergic, serotonergic)
Enzymes (e.g., nitric oxide synthase, kinases)
The potential for this compound to exhibit activities such as antimicrobial or anticancer effects has been suggested based on the activities of other guanidine derivatives. smolecule.com However, without experimental validation through techniques like affinity chromatography, genetic screening, or proteomics, the precise biological target(s) of this compound remain unknown.
Mechanisms of Biological Action of this compound
Elucidating the mechanism of action of a compound involves understanding the downstream cellular and physiological consequences of its interaction with its biological target. Given that the specific target of this compound is unidentified, its mechanism of action is consequently not described in the literature.
General mechanisms of action for guanidine compounds include the modulation of neurotransmitter release and the disruption of cell membranes in microorganisms. nih.gov For example, guanidine itself is known to enhance the release of acetylcholine (B1216132) at the neuromuscular junction by inhibiting voltage-gated potassium channels. nih.gov However, attributing this or any other mechanism to this compound would be entirely speculative.
Bioavailability and Metabolism Considerations for this compound (conceptual, not dosage)
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its potential as a therapeutic agent. There are no specific studies on the bioavailability and metabolism of this compound.
Conceptually, the presence of the highly polar guanidinium group would be expected to influence its absorption and distribution characteristics. The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to improve metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes. nih.govmdpi.com The ortho-position of the fluorine atom in this compound could potentially hinder enzymatic access to the phenyl ring, thereby influencing its metabolic fate.
However, without in vitro or in vivo pharmacokinetic studies, any discussion of the bioavailability and metabolic profile of this compound is based on general principles of drug metabolism and the known effects of fluorination. nih.govmdpi.com
Supramolecular Chemistry and Materials Science Potential of 1 2 Fluorophenyl Guanidine
Hydrogen Bonding Networks Formed by 1-(2-Fluorophenyl)guanidine
The guanidinium (B1211019) group is a powerful hydrogen bond donor, capable of forming multiple and robust hydrogen bonds. In this compound, the guanidinium moiety can engage in a variety of hydrogen bonding motifs, including discrete dimers, one-dimensional chains, and two- or three-dimensional networks. The presence of the 2-fluoro substitution on the phenyl ring can influence these networks in several ways. The electronegative fluorine atom can modulate the acidity of the N-H protons of the guanidinium group, thereby affecting the strength and directionality of the hydrogen bonds.
Co-crystallization and Crystal Engineering with this compound
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov this compound is an excellent candidate for crystal engineering studies due to its strong hydrogen bonding capabilities and the potential for diverse intermolecular interactions. Co-crystallization, the process of forming a crystalline solid that contains two or more neutral molecules in a stoichiometric ratio, is a powerful tool to modify the physicochemical properties of solid materials. nih.govnih.gov
By co-crystallizing this compound with various co-formers, such as carboxylic acids, phenols, or other hydrogen bond acceptors, it is possible to generate a wide range of novel crystalline materials with tailored properties. The robust hydrogen bonding of the guanidinium group can be systematically exploited to form predictable supramolecular synthons with complementary functional groups. The 2-fluoro substituent can further guide the assembly process through steric effects or weak hydrogen bonds, offering a finer control over the resulting crystal packing. This approach can be utilized to modify properties such as solubility, melting point, and stability of active pharmaceutical ingredients or to create new materials with specific optical or electronic properties.
The table below illustrates potential hydrogen bond synthons that could be formed between this compound and common co-formers.
| Co-former Functional Group | Potential Hydrogen Bond Synthon |
| Carboxylic Acid | R22(8) ring motif |
| Phenol | DDAA (Donor-Donor-Acceptor-Acceptor) array |
| Pyridine | N-H···N hydrogen bond |
Self-Assembly Principles Involving this compound
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The principles of molecular recognition and complementarity are central to directing the self-assembly process. For this compound, the primary driving force for self-assembly is the formation of extensive hydrogen-bonded networks. The directionality and strength of these hydrogen bonds can be programmed by the molecular structure of the building block.
In solution, this compound can form aggregates and pre-organized structures that can act as precursors for the growth of larger assemblies or crystals. The fluorophenyl group can introduce additional subtle interactions, such as π-π stacking or hydrophobic effects, which can influence the morphology and dimensionality of the resulting supramolecular structures. By carefully controlling experimental conditions such as solvent, temperature, and concentration, it is possible to guide the self-assembly of this compound into specific architectures, such as fibers, gels, or crystalline materials. This bottom-up approach is fundamental to the development of new functional materials with applications in areas like drug delivery and nanotechnology.
Sensor Applications Leveraging this compound Derivatives (if applicable)
The guanidinium group is known for its ability to bind anions through strong hydrogen bonding interactions. This property has been widely exploited in the design of molecular sensors for the recognition of various anionic species. Derivatives of this compound could be designed to act as selective and sensitive anion sensors.
By incorporating a signaling unit, such as a fluorophore or a chromophore, into the structure of this compound, the binding event of an anion can be translated into a detectable optical or electrochemical signal. The 2-fluorophenyl group can be used to fine-tune the electronic properties of the signaling unit or to introduce additional recognition sites, thereby enhancing the selectivity of the sensor for a specific anion. For instance, the fluorine atom could participate in cooperative binding with the guanidinium group to achieve higher affinity and selectivity for certain anions. Research on guanidine-based fluorescent probes has demonstrated their potential for the detection of ions like Zn²⁺ and F⁻. rsc.orgresearchgate.net While specific applications for this compound are not yet widely reported, the fundamental principles of guanidinium-based anion recognition suggest a promising avenue for the development of novel sensors based on this scaffold.
Future Directions and Emerging Research Avenues for 1 2 Fluorophenyl Guanidine
Exploration of Novel Synthetic Pathways for 1-(2-Fluorophenyl)guanidine
While classical methods for guanidine (B92328) synthesis exist, future research is focused on developing more efficient, versatile, and scalable pathways that are tolerant of diverse functional groups. For a specifically substituted compound like this compound, modern cross-coupling reactions and novel guanylation techniques represent promising frontiers.
One of the most powerful strategies involves the late-stage introduction of the 2-fluorophenyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org This approach typically involves coupling 2-fluorophenylboronic acid with a suitable guanidine-containing precursor, such as a protected 1-(halopyridin-2-yl)guanidine. nih.gov This methodology allows for the rapid generation of analogues by varying the boronic acid component. nih.govnih.gov Researchers are exploring new catalyst systems, including advanced palladium complexes with specialized phosphine (B1218219) ligands, to improve reaction yields and expand the substrate scope to less reactive coupling partners like aryl chlorides. mdpi.com
Another emerging pathway is the modification of thiourea (B124793) derivatives. The synthesis of a corresponding N-(2-fluorophenyl)thiourea, followed by a desulfurization-amination sequence, provides a reliable route to the target guanidine. nih.gov This reaction can be promoted by reagents like mercuric chloride, which acts as a Lewis acid to make the thiourea carbon more susceptible to nucleophilic attack by an amine. mdpi.com Future work in this area aims to replace toxic mercury reagents with greener alternatives, such as copper-based catalysts. mdpi.com
The direct guanylation of 2-fluoroaniline (B146934) remains a fundamental approach. Research is focused on developing more effective guanylating agents beyond traditional reagents like cyanamide (B42294). These efforts include the design of pre-activated, electrophilic guanidinylating species that react under mild conditions with a broad range of amines.
A comparison of these emerging synthetic strategies is presented below.
| Synthetic Pathway | Key Reagents | Primary Advantage | Area for Future Research |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Fluorophenylboronic acid, Pd catalyst, Halogenated guanidine precursor | High versatility for analogue synthesis (late-stage functionalization). nih.govnih.gov | Development of more active catalysts for challenging substrates (e.g., chlorides). mdpi.comnih.gov |
| Thiourea Desulfurization | N-(2-Fluorophenyl)thiourea, Desulfurizing agent (e.g., HgCl₂), Amine | Reliable and established method. nih.gov | Replacement of toxic heavy metal reagents with greener alternatives. mdpi.com |
| Direct Guanylation | 2-Fluoroaniline, Electrophilic guanylating agent (e.g., protected pyrazole (B372694) carboxamidine) | Direct and atom-economical approach. nih.gov | Design of novel, highly reactive, and selective guanylating agents. |
Advanced Mechanistic Studies on this compound Reactivity
A deeper understanding of the reactivity of this compound is crucial for its application as an organocatalyst, a ligand for metal catalysis, or a pharmacophore. Future mechanistic studies will likely combine computational modeling with experimental kinetics to elucidate its behavior.
The guanidine group is a strong Brønsted base, but its reactivity is also governed by the ability of its conjugate acid, the guanidinium (B1211019) ion, to act as a hydrogen-bond donor. The ortho-fluoro substituent exerts a significant electron-withdrawing inductive effect, which is expected to decrease the pKa of the guanidine compared to its non-fluorinated counterpart. This modulation of basicity is a key area for quantitative study.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for probing the electronic structure, bond energies, and reaction transition states involving this compound. nih.govnih.gov Such studies can predict its proton affinity, conformational preferences, and the stability of hydrogen-bonded complexes with various substrates. researchgate.net These theoretical insights can guide the rational design of catalysts and inhibitors. nih.govrsc.org
Furthermore, the presence of the fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR spectroscopy is an exceptionally sensitive technique for probing the local chemical environment. nih.gov Future mechanistic studies could use ¹⁹F NMR to monitor the compound's participation in catalytic cycles, detect the formation of intermediates, and study binding events with biological macromolecules in real-time. nih.gov This technique can provide valuable data on how the fluorine atom interacts with active sites, for example, by forming specific hydrogen bonds or participating in other non-covalent interactions. nih.gov
High-Throughput Screening in Catalytic and Biological Applications
High-throughput screening (HTS) has revolutionized drug discovery and catalyst development by enabling the rapid evaluation of large compound libraries. nih.govbmglabtech.com The this compound scaffold is an ideal candidate for inclusion in such libraries due to its drug-like properties and synthetic tractability.
In biological applications, HTS campaigns are particularly relevant for identifying inhibitors of enzymes like protein kinases, where the guanidinium moiety can mimic the side chain of arginine and form key interactions in ATP-binding sites. nih.govnih.gov A notable example involved a screen of approximately 6800 diverse molecules that identified a 1-(6-phenylpyridin-2-yl)guanidine as a promising starting hit for developing inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). nih.gov This demonstrates the potential of the phenylguanidine scaffold in kinase-focused libraries. nih.gov Future HTS campaigns will likely test this compound and its derivatives against a wide array of targets, including G protein-coupled receptors (GPCRs), proteases, and ion channels, using advanced assay technologies like fluorescence resonance energy transfer (FRET) and AlphaScreen. nih.govselvita.com
In catalysis, HTS can be used to rapidly screen libraries of guanidine derivatives for activity in various organic reactions. By immobilizing the compounds on a solid support or using array-based formats, thousands of potential catalysts can be tested for their ability to promote specific transformations, such as asymmetric additions or ring-opening reactions.
A hypothetical HTS workflow for this compound is outlined in the table below.
| Screening Type | Target Class Example | Assay Principle | Potential Outcome |
|---|---|---|---|
| Biological (Biochemical) | Protein Kinases (e.g., RAF-1, MSK1). nih.govnih.gov | ADP detection (e.g., ADP-Glo) or fluorescence polarization to measure inhibitor binding. researchgate.net | Identification of novel kinase inhibitor scaffolds for oncology or inflammatory diseases. |
| Biological (Cell-Based) | GPCRs | Measurement of second messengers (e.g., cAMP, Ca²⁺) using reporter genes or fluorescent probes. | Discovery of agonists or antagonists for neurological or metabolic targets. |
| Catalytic | Asymmetric Michael Addition | LC-MS or chiral chromatography to measure product yield and enantiomeric excess. | Discovery of a new class of organocatalysts for stereoselective C-C bond formation. |
Integration of this compound into Complex Chemical Systems
The utility of this compound extends beyond its direct application, positioning it as a valuable building block for constructing more complex and functional chemical systems. Emerging research focuses on incorporating this moiety into polymers, macrocycles, and products of multicomponent reactions (MCRs).
Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are a powerful tool in synthetic chemistry. mdpi.com Guanidines can participate in MCRs like the Biginelli reaction to efficiently generate libraries of substituted dihydropyrimidines, which are heterocyclic structures of significant pharmacological interest. nih.gov The 2-fluorophenyl group on the guanidine can be used to tune the properties of the resulting heterocycles and explore structure-activity relationships. bohrium.comresearchgate.net
In polymer science, the integration of guanidinium groups into polymer backbones is a growing area of interest for creating materials with unique properties, such as anion exchange membranes for fuel cells or antimicrobial surfaces. nih.govresearchgate.net The synthesis of guanidinium-functionalized poly(arylene ether sulfone)s has been demonstrated via an activated fluorophenyl-amine reaction, where the fluorine atom on a polymer backbone is displaced by a guanidine. researchgate.net Conversely, this compound could be used as a monomer or a post-polymerization modification reagent, where the fluorophenyl ring provides a reactive site for incorporation into a polymer chain. researchgate.netnottingham.ac.uk
The ability of the guanidinium group to bind anions also makes it a key component in the design of supramolecular hosts and sensors. By incorporating this compound into a macrocyclic or other pre-organized architecture, researchers can develop systems capable of selectively recognizing and reporting the presence of specific anions.
| Complex System | Method of Integration | Potential Application | Key Feature of 1-(2-F-Ph)-Guanidine |
|---|---|---|---|
| Heterocycles | Participant in Multicomponent Reactions (e.g., Biginelli). nih.gov | Medicinal chemistry (e.g., libraries of dihydropyrimidines). | Acts as a key nucleophilic component; 2-fluoro group modulates biological activity. |
| Functional Polymers | Post-polymerization modification via nucleophilic aromatic substitution of the fluorine. researchgate.net | Anion exchange membranes, antimicrobial materials. | Fluorine atom acts as a reactive handle for covalent attachment. |
| Supramolecular Hosts | Incorporation into a macrocyclic scaffold. | Anion recognition and sensing. | Guanidinium group provides strong hydrogen-bonding for anion binding. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)guanidine, and how can purity be ensured?
- Methodological Answer : The synthesis of fluorinated guanidines often involves nucleophilic substitution or condensation reactions. For example, tert-butoxycarbonyl (Boc) protection strategies can stabilize intermediates during guanidine formation . Post-synthesis, purity is validated via elemental analysis (C, H, N content) and chromatographic techniques (HPLC or GC-MS). Thermal stability assessments (melting point analysis) further confirm compound integrity .
Q. Which analytical techniques are critical for characterizing this compound's structural integrity?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and fluorine positioning.
- X-ray crystallography for resolving stereoelectronic effects of the fluorophenyl group .
- Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns.
- Elemental analysis to validate stoichiometric ratios .
Q. How does the fluorophenyl group influence the compound's physicochemical properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorine's electronegativity enhances hydrogen-bonding capacity and lipophilicity. Comparative studies using:
- Solubility assays in polar/non-polar solvents.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- UV-Vis spectroscopy to track electronic transitions influenced by fluorine .
Advanced Research Questions
Q. What strategies address discrepancies in reported biological activity data of this compound across studies?
- Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition vs. activation) require:
- Dose-response curve normalization to account for batch-to-batch variability.
- Replication under controlled conditions (pH, temperature, co-solvents).
- Statistical meta-analysis of published datasets to identify confounding variables .
- Example: In cyanobacterial studies, guanidine degradation efficiency varied with enzyme expression levels; kinetic modeling (Michaelis-Menten) resolved strain-specific discrepancies .
Q. How can coordination chemistry principles guide the design of metal complexes using this compound as a ligand?
- Methodological Answer : The fluorophenyl group alters ligand denticity and metal-binding affinity. Strategies include:
- X-ray absorption spectroscopy (XAS) to map coordination geometry.
- DFT calculations to predict electronic effects on metal-ligand bond strength.
- Cyclic voltammetry to assess redox behavior in Pt(II) or Pd(II) complexes .
Q. What enzymatic systems interact with this compound, and how do they affect its metabolic pathways?
- Methodological Answer : Engineered enzymes (e.g., Sll1077 in Synechococcus) degrade guanidine via hydrolytic pathways. Key approaches:
- Enzyme kinetics assays (e.g., stopped-flow spectrophotometry) to measure degradation rates.
- Metabolite profiling (LC-MS/MS) to identify intermediates like urea or ammonia.
- Directed evolution to enhance catalytic efficiency for industrial biocatalysis .
Methodological Considerations
- Contradiction Resolution : When conflicting data arise (e.g., toxicity thresholds), apply Finite Element Analysis (FEA) for stress-testing hypotheses or use PICO frameworks to isolate variables .
- Safety Protocols : While not a focus, handling guidelines from analogous compounds (e.g., guanidine thiocyanate) recommend PPE, fume hoods, and waste neutralization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
